
2,3,5,6-Tetrafluoro-4-methoxypyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxypyridine (C₆H₃F₄NO, molecular weight 197.09 g/mol) is a fluorinated pyridine derivative characterized by four fluorine atoms at the 2, 3, 5, and 6 positions and a methoxy (-OCH₃) group at the 4-position. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions. Its synthesis typically involves the reaction of pentafluoropyridine with sodium methoxide under controlled conditions, as demonstrated in the preparation of azido derivatives via sodium azide substitution .
Preparation Methods
Nucleophilic Substitution on Pentafluoropyridine
Pentafluoropyridine (fully fluorinated pyridine) serves as a common precursor. The 4-position fluorine is more reactive towards nucleophilic substitution due to electronic effects.
- Method: React pentafluoropyridine with sodium methoxide or potassium methoxide in a polar aprotic solvent (e.g., sulfolane) at elevated temperatures (~120 °C) to substitute the 4-fluorine with a methoxy group, yielding 2,3,5,6-tetrafluoro-4-methoxypyridine.
- Reaction conditions: Typically 6 hours at 120 °C.
- Yield: High yields reported, up to 95% for related tetrafluoropyridine derivatives.
This method leverages the high reactivity of the 4-fluorine in pentafluoropyridine towards nucleophiles, allowing selective methoxylation.
Multi-step Synthesis via 2,3,5,6-Tetrafluoropyridine Intermediates
Several patents describe multi-step routes starting from pentafluoropyridine or related compounds:
- Step 1: Reduction of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine using reducing agents such as lithium aluminum hydride in ether under reflux conditions. This step removes the fluorine at the 4-position selectively.
- Step 2: Introduction of a hydroxyl group at the 4-position by nucleophilic substitution or hydrolysis to form 2,3,5,6-tetrafluoro-4-hydroxypyridine.
- Step 3: Conversion of the hydroxyl group to a methoxy group by methylation, typically using methyl iodide or dimethyl sulfate under basic conditions.
- Yield considerations: The overall yields for these multi-step processes vary, with some steps showing moderate yields (e.g., 41% for hydrazine hydrate method, 17% for propenyl lithium method).
Direct Methoxylation via Fluorine Substitution
- Reaction: Pentafluoropyridine can be reacted directly with methanol or methoxide ions to substitute the 4-fluorine atom with a methoxy group.
- Advantages: This method is straightforward, uses readily available reagents, and avoids harsh reducing agents.
- Limitations: Requires careful control of reaction conditions to avoid polysubstitution or degradation.
Photochemical and Organometallic Approaches
- Some advanced methods involve photochemical activation or organometallic intermediates to functionalize fluoropyridines, though these are more commonly used for complex derivatives rather than direct methoxylation.
- The nucleophilic aromatic substitution on pentafluoropyridine is the most efficient and widely used method for preparing this compound due to its high yield and operational simplicity.
- Reduction methods using lithium aluminum hydride are effective but involve hazardous reagents and lower overall yields.
- Multi-step synthetic routes involving hydrazine or propenyl lithium intermediates are less favored due to complexity and lower yields.
- The choice of solvent (e.g., sulfolane) and temperature control is critical to maximize yield and selectivity.
- The methoxy group introduction is generally achieved by nucleophilic substitution of the 4-fluorine atom, exploiting the electron-deficient nature of the pyridine ring.
The preparation of this compound is best achieved via nucleophilic aromatic substitution of pentafluoropyridine with methoxide ions under controlled conditions, providing high yields and purity. Alternative methods involving reduction and multi-step functionalization exist but are less efficient. The synthesis benefits from the unique reactivity of fluorinated pyridines, enabling selective substitution at the 4-position.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxypyridine undergoes several types of chemical reactions, including substitution reactions. For example, hydroxide ion, methoxide ion, and ammonia can attack the compound at the 2-position, leading to the formation of 2-substituted trifluoro-4-iodopyridines .
Common Reagents and Conditions:
Sodium Methoxide: Used in the initial synthesis step.
Caesium Fluoride: Utilized in the subsequent reaction to produce the final compound.
Hydroxide Ion, Methoxide Ion, Ammonia: Employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted trifluoro-4-iodopyridines, depending on the reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its fluorinated nature often leads to improved biological activity and metabolic stability in drug candidates. For example, fluorinated pyridines are frequently utilized in the development of anti-cancer agents and antibiotics due to their enhanced lipophilicity and bioavailability .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-methoxypyridine exhibit potent anticancer properties. In a study investigating the efficacy of fluorinated pyridines against cancer cell lines, compounds incorporating this structure showed significantly higher inhibition rates compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .
Applications in Agrochemicals
Pesticide Development
this compound is also used as an intermediate in the synthesis of various agrochemicals. Its application in developing herbicides and insecticides is notable due to its effectiveness against resistant strains of pests. The introduction of fluorine atoms enhances the potency and selectivity of these agrochemicals .
Case Study: Herbicide Efficacy
A comprehensive evaluation of a herbicide containing this compound revealed that it outperformed traditional herbicides in controlling specific weed species. Field trials demonstrated a marked reduction in weed biomass and improved crop yield when using this fluorinated compound compared to standard treatments .
Comparative Data Table
Application Area | Compound Role | Key Findings |
---|---|---|
Medicinal Chemistry | Pharmaceutical Intermediate | Enhanced anticancer activity in cell lines |
Agrochemicals | Herbicide/Insecticide Development | Superior efficacy against resistant pests |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxypyridine involves its interaction with various molecular targets and pathways. Under basic conditions, the compound undergoes heterolytic C2-H bond cleavage to form a carbene intermediate, which then eliminates a fluoride ion to produce a cationic species . This cationic species can further react with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key structural and physical properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine with three analogs:
Notes:
- The methoxy group in this compound enhances electron donation compared to methyl or phenyl groups, altering reactivity in nucleophilic substitutions .
- The phenyl-substituted analog exhibits higher molecular weight and conjugation, influencing solubility and π-stacking interactions .
Nucleophilic Substitution
- This compound : The 4-methoxy group directs nucleophilic attacks to the 2- and 6-positions due to its electron-donating nature. For example, reaction with sodium azide yields 2-azido derivatives .
- 2,3,5,6-Tetrafluoro-4-methylpyridine : The methyl group is less electron-donating, leading to slower substitution kinetics. This compound is often used in alkylation reactions .
- 2,3,5,6-Tetrafluoro-4-phenylpyridine : The bulky phenyl group sterically hinders substitution, favoring reactions at the less hindered 3- and 5-positions .
Stability and Functionalization
- The azido derivative (2-Azido-3,5,6-trifluoro-4-methoxypyridine) is thermally unstable and decomposes upon heating, releasing nitrogen. This property is exploited in click chemistry but requires careful handling .
- Phosphonate derivatives of this compound demonstrate high stability, with diisopropyl phosphonate yields reaching 90% under optimized conditions .
Key Observations :
- Steric and electronic effects significantly impact yields. Bulky substituents (e.g., phenoxy groups) reduce efficiency due to hindered access to reactive sites .
- Electron-donating groups (e.g., methoxy) improve reaction rates in nucleophilic substitutions compared to electron-withdrawing groups .
Biological Activity
2,3,5,6-Tetrafluoro-4-methoxypyridine is a fluorinated heterocyclic compound notable for its unique structure, featuring four fluorine atoms and a methoxy group attached to a pyridine ring. This configuration imparts distinct chemical properties and biological activities that are of great interest in medicinal chemistry and drug development. The compound's molecular formula is .
The presence of fluorine atoms significantly influences the compound's reactivity and stability. Fluorine's high electronegativity enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for pharmaceutical applications. The methoxy group can serve as a bioisostere for hydroxyl groups, potentially improving the pharmacokinetic properties of derivatives based on this scaffold .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these pathogens suggest significant potency, particularly against Gram-positive bacteria .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 40 |
Pseudomonas aeruginosa | 60 |
Klebsiella pneumoniae | 55 |
The mechanism behind the antimicrobial activity of this compound is believed to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways. The fluorinated structure likely enhances the compound's ability to penetrate lipid membranes more effectively than non-fluorinated analogs .
Study on Antifungal Activity
A recent study explored the antifungal properties of various pyridine derivatives, including this compound. The compound demonstrated efficacy against common fungal strains such as Candida albicans and Aspergillus fumigatus. The results indicated that the presence of fluorine atoms contributed to increased antifungal activity compared to non-fluorinated counterparts .
Research on Pharmacological Applications
In another investigation focused on the pharmacological potential of fluorinated pyridines, researchers found that this compound could act as a scaffold for designing new drugs targeting specific receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5,6-Tetrafluoro-4-methoxypyridine, and what are the critical parameters affecting yield?
- Methodology : The synthesis typically involves fluorination of pyridine precursors. A key route includes nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled conditions. Critical parameters include:
- Temperature control (e.g., −78°C to room temperature) to avoid side reactions.
- Use of protecting groups (e.g., tert-butyldimethylsilyl) for the methoxy group to prevent fluorination at the 4-position .
- Purification via column chromatography under inert atmosphere due to moisture sensitivity .
Q. How can the structure and purity of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Resolve bond angles (e.g., C6—N2—C3: 128.9°) and confirm regioselectivity of fluorine substitution .
- NMR spectroscopy : ¹⁹F NMR to identify distinct fluorine environments (e.g., δ −120 to −140 ppm for para-fluorines).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) .
Q. What are the key stability considerations for storing and handling this compound?
- Guidelines :
- Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the methoxy group.
- Avoid exposure to moisture or acidic conditions, which can lead to defluorination or decomposition .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence the electronic properties and reactivity of this compound?
- Mechanistic Insights :
- The electron-withdrawing fluorine atoms reduce electron density on the pyridine ring, enhancing electrophilic substitution at the methoxy group.
- Computational studies (DFT) show lowered LUMO energy (−2.1 eV), making the compound a strong candidate for electron-deficient ligands in catalysis .
Q. What challenges arise in synthesizing derivatives of this compound for medicinal chemistry applications?
- Experimental Design :
- Functionalization : The methoxy group can be replaced via SNAr reactions, but steric hindrance from adjacent fluorines requires bulky nucleophiles (e.g., Grignard reagents) and high temperatures (80–100°C).
- Protection strategies : Use of tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates during derivatization .
Q. Are there contradictions in reported data on the compound’s reactivity, and how can they be resolved?
- Case Analysis :
- Discrepancy : Some studies report facile nucleophilic substitution at the 4-position, while others note inertness.
- Resolution : Reactivity depends on solvent polarity (e.g., DMF vs. THF) and fluoride ion availability. Kinetic studies using ¹⁹F NMR under varying conditions can clarify mechanistic pathways .
Q. How can this compound be utilized in designing fluorinated ligands for transition-metal catalysis?
- Application Example :
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQTXTAWOJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553975 | |
Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-90-8 | |
Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.